2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
2-cyano-N-cyclopropyl-N-(thiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-5-3-10(13)12(8-1-2-8)9-4-6-14-7-9/h8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXPBCKFQDFKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide involves the cyanoacetylation of substituted amines , particularly through the reaction of amines with alkyl cyanoacetates. The key steps and conditions are as follows:
Direct Treatment of Amines with Methyl Cyanoacetate :
Substituted amines such as N-cyclopropyl-N-(tetrahydrothiophen-3-yl)amine are reacted with methyl cyanoacetate, often without solvent, at room temperature. This reaction leads to the formation of the target N-substituted cyanoacetamide compound with good yield. The absence of solvent can favor reaction efficiency and reduce purification steps.Use of Solvents and Catalysts :
In some protocols, solvents like dimethylformamide (DMF) or acetic anhydride are employed to facilitate the reaction, especially when heating or stirring is required to increase reaction rates or improve solubility of reactants.Optimization of Reaction Parameters :
Reaction temperature, solvent polarity, and catalyst loading are critical parameters. For example, refluxing in toluene with catalytic amounts of piperidine and acetic acid has been reported to improve yields (72–94%) in related cyanoacetamide syntheses. Recrystallization from alcohols is commonly used for purification to ensure product integrity.
Industrial Production Methods
Industrial-scale preparation typically mirrors laboratory methods but is optimized for:
Scale-up Efficiency :
Large-scale reactions use similar cyanoacetylation routes but may incorporate continuous flow reactors or controlled addition of reagents to manage exothermicity and improve safety.Choice of Solvents and Catalysts :
Industrial processes may select solvents and catalysts based on cost, environmental impact, and ease of removal. For instance, greener solvents or solvent-free conditions are preferred when feasible.Purification Techniques :
Crystallization, distillation, or chromatographic methods are adapted for bulk purification to achieve high purity standards required for pharmaceutical or material science applications.
Reaction Mechanisms and Chemical Considerations
The cyanoacetylation reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the cyanoacetate ester, followed by elimination of methanol to form the acetamide linkage.
The presence of the cyano group (-CN) and carbonyl group (C=O) in the molecule facilitates further chemical transformations, including condensation and substitution reactions, which are useful in synthesizing heterocyclic derivatives.
The tetrahydrothiophene ring provides a saturated heterocyclic environment, influencing the electronic properties and steric hindrance during synthesis.
Data Table: Summary of Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | Substituted amine (N-cyclopropyl-N-(tetrahydrothiophen-3-yl)amine), methyl cyanoacetate | Stoichiometric or slight excess of cyanoacetate |
| Solvent | None (neat) or DMF, toluene, acetic anhydride | Solvent-free preferred for simplicity |
| Temperature | Room temperature to reflux (80-110°C) | Reflux used for improved yield |
| Catalyst | Piperidine, acetic acid (catalytic amounts) | Catalysts enhance reaction rate |
| Reaction Time | Several hours to overnight | Dependent on temperature and catalyst |
| Purification | Recrystallization from alcohols | Ensures high purity |
| Yield | 72–94% | Optimized by varying solvent and catalyst |
Computational and Research Insights on Preparation
Quantum Chemical Calculations :
Computational methods such as Density Functional Theory (DFT) have been applied to predict reaction pathways and optimize synthetic routes. These methods help in understanding the electronic effects of substituents (cyano and tetrahydrothiophenyl groups) on intermediate stability and transition states.Catalyst and Solvent Screening :
Computational screening reduces trial-and-error in the lab by identifying optimal catalysts like piperidine and suitable solvents, thus improving reaction efficiency and selectivity.
Summary of Key Research Findings
The direct reaction of amines with methyl cyanoacetate is the most straightforward and widely used method for preparing this compound.
Reaction efficiency can be enhanced by careful selection of solvents and catalysts , with solvent-free conditions favored for environmental and economic reasons.
Industrial synthesis adapts these methods with process optimization for scale, safety, and purity.
The compound serves as a precursor for heterocyclic compounds with potential biological and material science applications, making its efficient preparation critical.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions with different reagents to form heterocyclic compounds.
Substitution Reactions: The cyano and carbonyl groups in the compound make it suitable for substitution reactions with bidentate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, amines, and active methylene reagents. Reaction conditions often involve heating, stirring, and the use of solvents like dimethylformamide (DMF) or acetic anhydride .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which can have various biological activities and applications in medicinal chemistry .
Scientific Research Applications
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide involves its interaction with molecular targets through its cyano and carbonyl groups. These functional groups enable the compound to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide with similar acetamide and heterocyclic derivatives reported in the literature.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)-acetamide
Structure: This compound (Fig. 1a in ) contains two thiophene rings (one substituted with a cyano group) linked via an acetamide bridge. Synthesis: Prepared via N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. Crystallography: Crystallizes in a monoclinic space group (P21/c, Z=4), indicating a rigid, planar structure stabilized by intermolecular hydrogen bonding. Key Differences: Unlike the target compound, this derivative lacks a cyclopropyl group and features unsaturated thiophene rings. The absence of tetrahydrothiophene may reduce steric hindrance and alter solubility.
2-Cyano-N-[(methylamino)carbonyl]acetamide
Structure: Features a cyano group and a methylamino-carbonyl substituent on the acetamide backbone (C₅H₇N₃O₂).
3-Chloro-N-phenyl-phthalimide
Structure: A phthalimide derivative with a chloro substituent and phenyl group (C₁₄H₈ClNO₂). Applications: Used as a monomer in polyimide synthesis, highlighting its role in polymer chemistry. Key Differences: The rigid phthalimide core and chloro substituent contrast with the acetamide backbone and cyano group of the target compound. This structural divergence likely results in distinct thermal and electronic properties.
Structural and Functional Analysis
Substituent Effects
- Cyano Group: Present in both the target compound and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)-acetamide, this group enhances polarity and may influence binding affinity in biological systems.
- Tetrahydrothiophene vs. Thiophene : The saturated tetrahydrothiophene ring in the target compound likely reduces aromaticity and increases solubility compared to unsaturated thiophene derivatives.
Biological Activity
Overview
2-Cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is a compound belonging to the cyanoacetamide class, known for its diverse applications in organic synthesis and potential biological activities. Its unique structure, which includes a cyano group, a cyclopropyl group, and a tetrahydrothiophenyl group, positions it as an interesting molecule for various biochemical studies.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The following points summarize its mechanism of action:
- Target Interaction : It interacts with specific enzymes and proteins, influencing their activity by binding to active sites or altering conformations.
- Biochemical Pathways : The compound is involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials.
- Cellular Effects : It can modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Compounds with thiophene derivatives have shown promise in anticancer applications due to their ability to inhibit specific cancer cell lines.
- Anti-inflammatory Effects : The compound's structure allows it to exert anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.
- Antimicrobial Activity : Studies have suggested that this compound may possess antimicrobial properties, potentially useful in developing new antibiotics.
Research Findings
A comprehensive review of the literature provides insights into the biological activities and mechanisms associated with this compound. Below are key findings from recent studies:
Case Studies
- Antiviral Activity : A study involving the evaluation of various compounds against SARS-CoV-2 found that derivatives similar to this compound displayed significant antiviral activity with low cytotoxicity levels (CC50 > 30 μM) .
- Enzyme Inhibition : Another research article reported that compounds related to this cyanoacetamide exhibited competitive inhibition against GSK-3β, providing a basis for further exploration in drug design for conditions like Alzheimer's disease .
Q & A
Q. Methodological Answer :
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis.
- Waste Disposal : Follow NIST guidelines for acetamide derivatives (e.g., neutralization before disposal) .
Advanced: How can process control systems enhance reproducibility in large-scale synthesis?
Methodological Answer :
Implement real-time monitoring (e.g., in-situ IR spectroscopy) to track reaction progress. Automated feedback loops adjust parameters (temperature, pH) using algorithms trained on historical data. This aligns with CRDC’s RDF2050108 subclass for chemical engineering process control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
